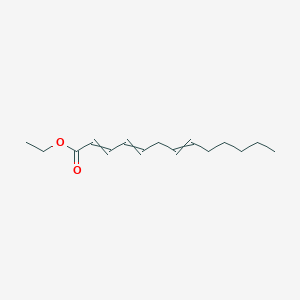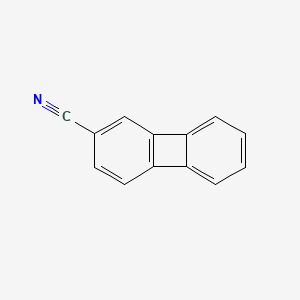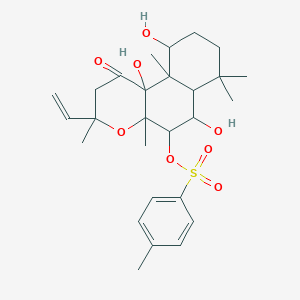
7-Tosyl-7-desacetylforskolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Tosyl-7-desacetylforskolin is a synthetic derivative of forskolin, a natural compound extracted from the roots of the plant Coleus forskohlii. Forskolin and its derivatives are known for their ability to modulate various biological processes, particularly through the activation of adenylate cyclase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tosyl-7-desacetylforskolin typically involves the tosylation of 7-desacetylforskolin. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. This process generally requires the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned tosylation reaction. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions: 7-Tosyl-7-desacetylforskolin can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tosyl derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the molecule .
科学的研究の応用
Chemistry: It serves as a useful intermediate in the synthesis of other forskolin derivatives.
Biology: The compound has been investigated for its effects on cellular processes, particularly those involving cAMP signaling pathways.
作用機序
The primary mechanism of action of 7-Tosyl-7-desacetylforskolin involves its interaction with cellular signaling pathways. Unlike forskolin, which is a potent activator of adenylate cyclase, this compound does not stimulate adenylate cyclase even at high concentrations. it can fully inhibit glucose transport in adipocyte plasma membranes, indicating a distinct site of action compared to forskolin .
類似化合物との比較
Forskolin: The parent compound, known for its potent activation of adenylate cyclase.
7-Desacetylforskolin: A derivative lacking the acetyl group, with reduced potency in activating adenylate cyclase.
1,9-Dideoxyforskolin: Another derivative that does not stimulate adenylate cyclase but can inhibit glucose transport.
Uniqueness: 7-Tosyl-7-desacetylforskolin is unique in its ability to inhibit glucose transport without activating adenylate cyclase. This distinct mechanism of action makes it a valuable tool for studying the structural requirements for forskolin analogues and their effects on cellular processes .
特性
CAS番号 |
84010-23-1 |
|---|---|
分子式 |
C27H38O8S |
分子量 |
522.7 g/mol |
IUPAC名 |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H38O8S/c1-8-24(5)15-19(29)27(31)25(6)18(28)13-14-23(3,4)21(25)20(30)22(26(27,7)35-24)34-36(32,33)17-11-9-16(2)10-12-17/h8-12,18,20-22,28,30-31H,1,13-15H2,2-7H3 |
InChIキー |
NLJGHYOGIOVFGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(CCC(C3(C4(C2(OC(CC4=O)(C)C=C)C)O)C)O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


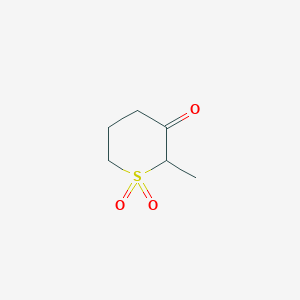
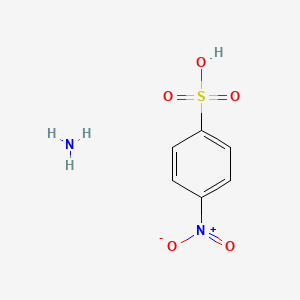
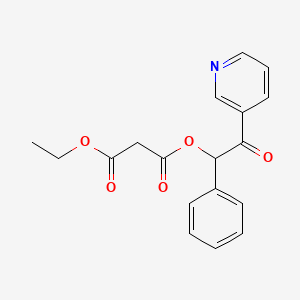
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
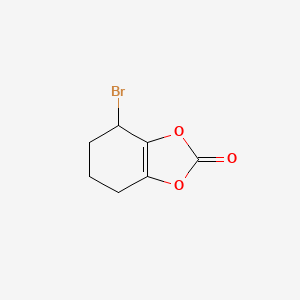
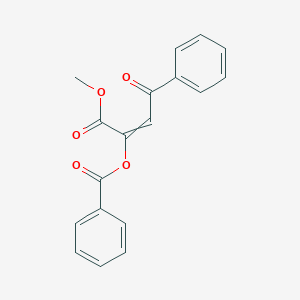
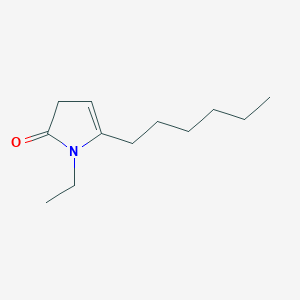
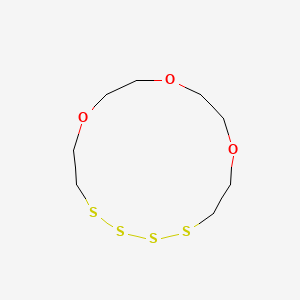
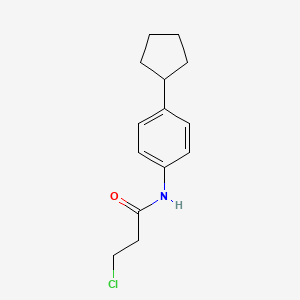
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
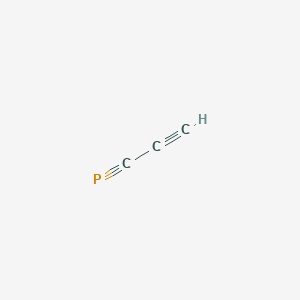
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
